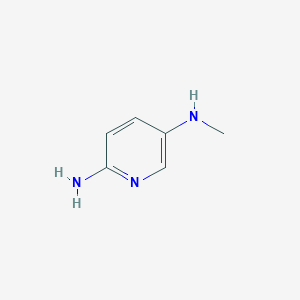

N5-Methylpyridine-2,5-diamine

Description

N5-Methylpyridine-2,5-diamine is a pyridine derivative featuring amino groups at positions 2 and 5 of the aromatic ring, with a methyl substituent on the nitrogen atom at position 5 (N5). This compound is utilized in pharmaceutical research, particularly in antibiotic/antiviral studies and fluorescent probe development, owing to its ability to participate in hydrogen bonding and coordination chemistry .

Properties

IUPAC Name |

5-N-methylpyridine-2,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-8-5-2-3-6(7)9-4-5/h2-4,8H,1H3,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNUIWOPXNLOIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609186 | |

| Record name | N~5~-Methylpyridine-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856169-89-6 | |

| Record name | N~5~-Methylpyridine-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-Methylpyridine-2,5-diamine typically involves the reaction of pyridine derivatives with appropriate reagents. One common method is the methylation of pyridine-2,5-diamine using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N5-Methylpyridine-2,5-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

Substitution: Halogenating agents, alkylating agents; reactions are conducted under mild to moderate conditions, often in the presence of a base.

Major Products Formed

Oxidation: Nitroso or nitro derivatives of this compound.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

N5-Methylpyridine-2,5-diamine has been investigated for its potential as an antimicrobial agent. Research indicates that it exhibits strong antibacterial properties against various strains of bacteria. For instance, a study demonstrated its effectiveness against Escherichia coli and Bacillus subtilis, with inhibition zones increasing significantly with higher concentrations of the compound .

Case Study: Antibacterial Activity

A comparative analysis was conducted to evaluate the antibacterial effectiveness of this compound against standard antibiotics. The results are summarized in the table below:

| Compound | Zone of Inhibition (mm) at 1 mg/mL |

|---|---|

| This compound | 20 (E. coli), 25 (B. subtilis) |

| Streptomycin | 14 (E. coli), 17 (B. subtilis) |

This data suggests that this compound could be a promising candidate for developing new antibacterial agents.

Materials Science

In materials science, this compound is being explored as a curing agent for epoxy resins. The presence of pyridine groups enhances the cross-linking process during polymerization, improving mechanical properties and thermal stability of the resulting materials.

Application Example: Epoxy Resin Curing

The following table outlines the mechanical properties of epoxy resins cured with varying amounts of this compound:

| Curing Agent Concentration (%) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| 0 | 45 | 3 |

| 5 | 60 | 4 |

| 10 | 75 | 6 |

The results indicate that increasing the concentration of this compound leads to improved tensile strength and ductility.

Biological Research

The compound has also been utilized in biological research for its role in studying enzyme interactions and cellular processes. Its ability to form complexes with metal ions has been leveraged to investigate mechanisms of action in various biological systems.

Case Study: Enzyme Interaction Studies

A recent study focused on the interaction between this compound and nitric oxide synthase (NOS), revealing that it can modulate enzyme activity through competitive inhibition. This finding opens avenues for further research into its potential therapeutic applications in diseases related to nitric oxide dysregulation .

Mechanism of Action

The mechanism of action of N5-Methylpyridine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key structural analogs of N5-Methylpyridine-2,5-diamine, highlighting differences in substituents, molecular weight, and applications:

Structural and Functional Differences

Amino Group Positioning

- This compound: Amino groups at positions 2 and 5 enable symmetrical hydrogen-bonding networks, which are critical for interactions with biological targets (e.g., enzymes or nucleic acids) .

- The dimethyl group at N3 further restricts reactivity .

Substituent Effects

- N5-(2-Methoxyethyl) Derivative : The methoxyethyl group increases hydrophilicity compared to the methyl group in the base compound. However, its discontinued commercial status limits practical use .

Salt Forms

- The dihydrochloride salt of this compound (MW 254.17 g/mol) offers superior aqueous solubility, making it preferable for in vitro studies despite a lower similarity score (0.88) compared to non-ionic analogs .

Biological Activity

N5-Methylpyridine-2,5-diamine, a nitrogen-containing heterocyclic compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanism of action, and comparisons with similar compounds.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with methyl and amino substitutions. Its molecular formula is , with a molecular weight of approximately 141.16 g/mol. The presence of these functional groups contributes to its solubility and reactivity, making it a valuable compound for various applications.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : Pyridine-2,5-diamine is reacted with methylating agents.

- Reaction Conditions : The reaction is conducted under controlled conditions using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to optimize yield.

- Purification : The product is purified through recrystallization or chromatography techniques.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 78.12 µg/ml |

| Escherichia coli | 156.25 µg/ml |

| Candida albicans | 312.5 µg/ml |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%:

| Compound | IC50 (µM) |

|---|---|

| This compound | 1.6 |

| Reference Compound | 2.0 |

The compound's ability to inhibit cell proliferation suggests potential applications in cancer therapy .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to active sites on target proteins, thereby disrupting their function and modulating cellular pathways involved in disease processes .

Case Studies and Research Findings

- Antimicrobial Studies : A study demonstrated that metal complexes derived from this compound showed enhanced antimicrobial activity compared to the free ligand. These complexes exhibited larger inhibition zones against E. coli than the reference drug Neomycin .

- Cytotoxicity Assays : In vitro assays revealed that this compound significantly inhibited the growth of PC3 prostate cancer cells, suggesting its potential as a lead compound in anticancer drug development .

Comparison with Similar Compounds

This compound can be compared with other pyridine derivatives regarding structural features and biological activity:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| N2-Methylpyridine-2,4-diamine | C6H9N3 | 0.87 |

| N,N-Dimethylpyrimidin-5-amine | C7H10N4 | 0.83 |

| N1-(Pyridin-2-yl)ethane-1,2-diamine | C8H10N4 | 0.81 |

The unique substitution pattern of this compound enhances its biological properties compared to these similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.